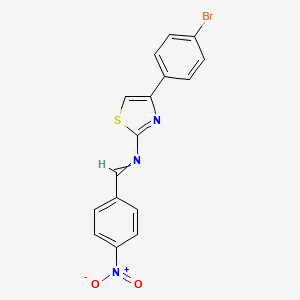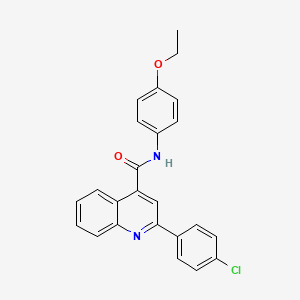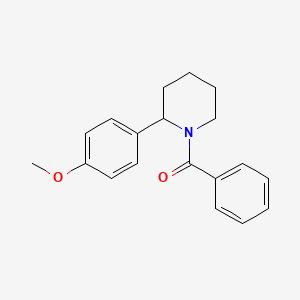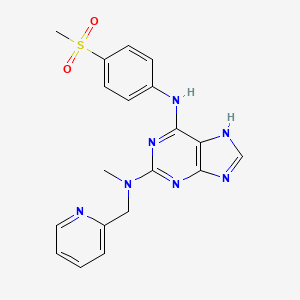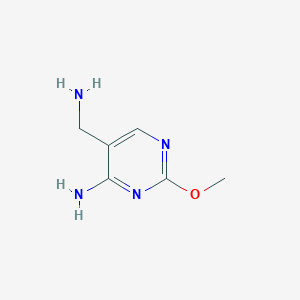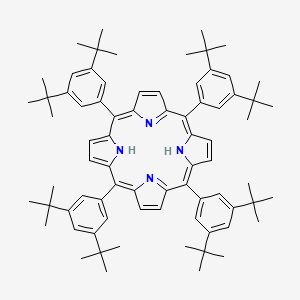
5,10,15,20-Tetrakis(3,5-bis(tert-butyl)phenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is notable for its bulky tert-butyl groups, which can influence its chemical properties and interactions .
Méthodes De Préparation
The synthesis of 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine typically involves the condensation of pyrrole with an aldehyde under acidic conditions. One common method is the Rothemund reaction, which involves heating pyrrole and the appropriate aldehyde in a solvent such as propionic acid . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors to improve yield and efficiency .
Analyse Des Réactions Chimiques
5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the porphyrin ring, potentially altering its electronic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions include metalloporphyrin complexes and functionalized porphyrins .
Applications De Recherche Scientifique
5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing it for specific applications . The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine include other tetraarylporphyrins such as 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin and 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin . These compounds share the porphyrin core structure but differ in the substituents on the phenyl rings, which can significantly influence their chemical properties and applications . The bulky tert-butyl groups in 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine provide steric hindrance that can enhance its stability and selectivity in certain reactions .
Propriétés
Formule moléculaire |
C76H94N4 |
|---|---|
Poids moléculaire |
1063.6 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C76H94N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25-44,77,80H,1-24H3 |
Clé InChI |
QDJDXOLMFCSORQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C=C4)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


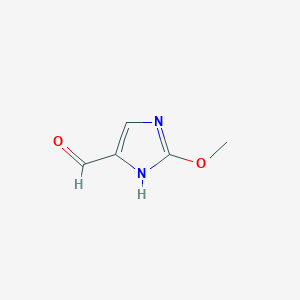
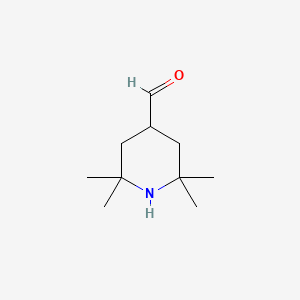
![3-Aminobenzo[b]thiophene-2-carbaldehyde](/img/structure/B15053886.png)
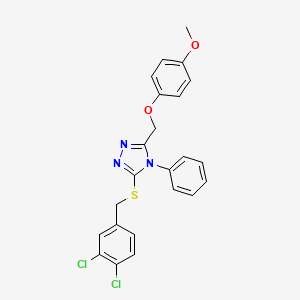
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
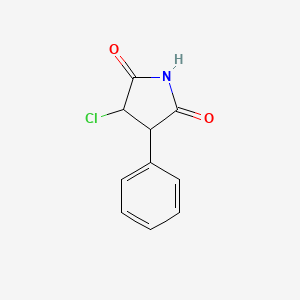
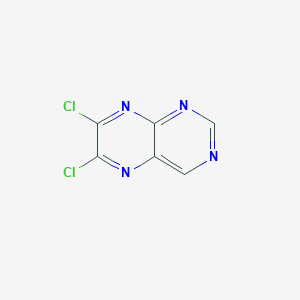
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
